molecular formula C9H10N2O2 B14360560 (1E)-N'-(2H-1,3-Benzodioxol-5-yl)ethanimidamide CAS No. 91077-54-2

(1E)-N'-(2H-1,3-Benzodioxol-5-yl)ethanimidamide

Cat. No.: B14360560
CAS No.: 91077-54-2
M. Wt: 178.19 g/mol
InChI Key: NZJHGINKBWSBOQ-UHFFFAOYSA-N
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Description

(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethanimidamide Group: This step may involve the reaction of the benzodioxole derivative with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

    Purification Techniques: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield benzodioxole oxides.

    Reduction: May yield benzodioxole amines.

    Substitution: May yield various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathway Modulation: The compound may influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole rings.

    Imidamide Derivatives: Compounds with similar imidamide groups.

Uniqueness

(1E)-N’-(2H-1,3-Benzodioxol-5-yl)ethanimidamide is unique due to its specific combination of the benzodioxole ring and ethanimidamide group. This combination may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

91077-54-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-yl)ethanimidamide

InChI

InChI=1S/C9H10N2O2/c1-6(10)11-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

NZJHGINKBWSBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

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